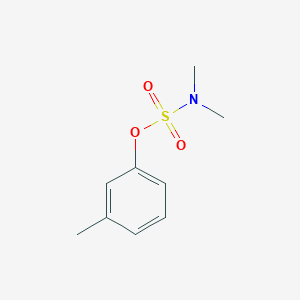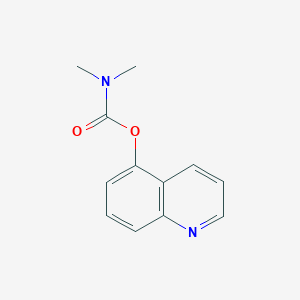
Quinolin-5-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-5-yl dimethylcarbamate is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry .
Métodos De Preparación
The synthesis of quinoline derivatives, including quinolin-5-yl dimethylcarbamate, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Doebner-Miller Reaction: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial production methods often utilize green and sustainable approaches, such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts .
Análisis De Reacciones Químicas
Quinolin-5-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Quinolin-5-yl dimethylcarbamate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of quinolin-5-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The specific molecular targets and pathways involved depend on the particular application and context.
Comparación Con Compuestos Similares
Quinolin-5-yl dimethylcarbamate can be compared with other similar compounds, such as:
Quinolin-5-yl methylcarbamate: A similar compound with a methyl group instead of a dimethyl group.
Quinolin-5-yl ethylcarbamate: A similar compound with an ethyl group instead of a dimethyl group.
The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
quinolin-5-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-11-7-3-6-10-9(11)5-4-8-13-10/h3-8H,1-2H3 |
Clave InChI |
HGFFUYIDPDPZEP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=CC=CC2=C1C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


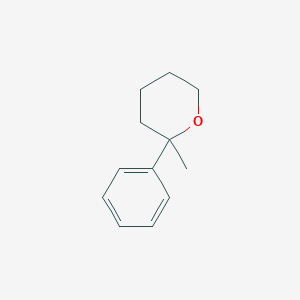



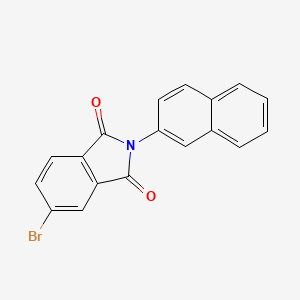
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)


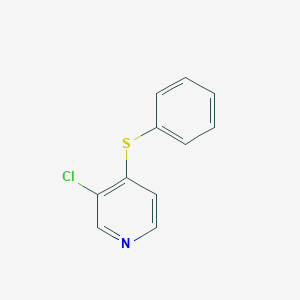
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
